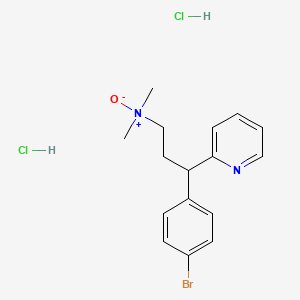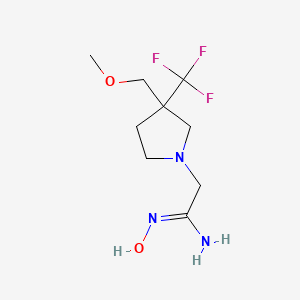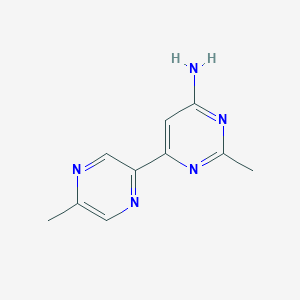
2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like TMSCN and various bases (e.g., triethylamine) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases, including diabetes and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an activator of glucokinase, an enzyme involved in glucose metabolism. By binding to glucokinase, the compound enhances its activity, leading to improved glucose homeostasis .
類似化合物との比較
Similar Compounds
N,N-dimethyl-5-(2-methyl-6-(5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide: This compound is also a glucokinase activator and shares structural similarities with 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine.
5-Chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amine: Another pyrimidine derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine and pyrazine rings, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
特性
分子式 |
C10H11N5 |
|---|---|
分子量 |
201.23 g/mol |
IUPAC名 |
2-methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H11N5/c1-6-4-13-9(5-12-6)8-3-10(11)15-7(2)14-8/h3-5H,1-2H3,(H2,11,14,15) |
InChIキー |
VLMAPLKSKISUHV-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=N1)C2=CC(=NC(=N2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


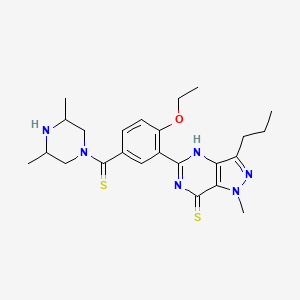
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13428386.png)
![manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride](/img/structure/B13428387.png)
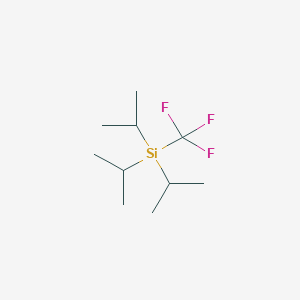
![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)
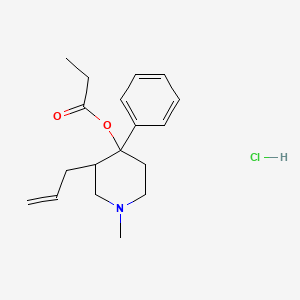
![8-Fluoro-2,6-diazaspiro[3.4]octane](/img/structure/B13428402.png)

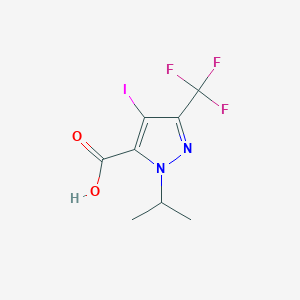
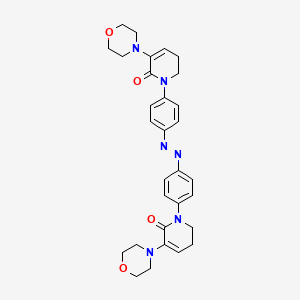
![1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine](/img/structure/B13428411.png)
![6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13428423.png)
